molecular formula C17H11N3O4 B11282472 7-methoxy-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

7-methoxy-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B11282472
M. Wt: 321.29 g/mol
InChI Key: SULUBLTXZJJSGF-UHFFFAOYSA-N
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Description

7-methoxy-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a methoxy group at the 7th position of the chromen-2-one core, and a pyridin-2-yl-1,2,4-oxadiazol-5-yl moiety at the 3rd position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Methoxy Group: The methoxy group can be introduced by methylation of the hydroxyl group at the 7th position using methyl iodide and a base like potassium carbonate.

    Formation of the Pyridin-2-yl-1,2,4-oxadiazol-5-yl Moiety: This moiety can be synthesized by reacting 2-pyridinecarboxylic acid hydrazide with an appropriate nitrile oxide precursor under cyclization conditions.

    Coupling of the Two Moieties: The final step involves coupling the methoxy-chromen-2-one core with the pyridin-2-yl-1,2,4-oxadiazol-5-yl moiety using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different alkyl or aryl groups replacing the methoxy group.

Scientific Research Applications

7-methoxy-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biological Studies: The compound is used in biological assays to investigate its effects on various cellular processes and its potential as a drug candidate.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of 7-methoxy-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Binding to Enzymes: The compound may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in cellular function.

    Interaction with Receptors: It may bind to specific receptors on the cell surface or within the cell, triggering signaling cascades that result in physiological responses.

    Modulation of Gene Expression: The compound may influence the expression of certain genes, leading to alterations in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a chromen-2-one core with a pyridin-2-yl-1,2,4-oxadiazol-5-yl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H11N3O4

Molecular Weight

321.29 g/mol

IUPAC Name

7-methoxy-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)chromen-2-one

InChI

InChI=1S/C17H11N3O4/c1-22-11-6-5-10-8-12(17(21)23-14(10)9-11)16-19-15(20-24-16)13-4-2-3-7-18-13/h2-9H,1H3

InChI Key

SULUBLTXZJJSGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=N4

Origin of Product

United States

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